3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18-4-3-5-20(14-18)16-29-17-27-24-22(25(29)32)15-28-30(24)13-12-26-23(31)11-8-19-6-9-21(33-2)10-7-19/h3-7,9-10,14-15,17H,8,11-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHXMHKLKDVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the pyrazolo-pyrimidinone core and the side chain. Key examples include:
Key Observations :
- Substituent Effects : The 3-methylbenzyl group in the target compound may enhance lipophilicity and target binding compared to halogenated benzyl groups in compound 51 .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the compound’s structural similarity to known bioactive molecules was assessed :
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Overlap |
|---|---|---|---|
| SAHA (Vorinostat) | 0.55 | 0.62 | HDAC inhibition |
| GSK3 inhibitor (ZINC00027361) | 0.68 | 0.71 | Kinase inhibition |
| Aglaithioduline | 0.70 | 0.73 | HDAC8 inhibition |
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that pyrazolo-pyrimidinones with 4-oxo groups cluster with kinase inhibitors and epigenetic modulators . For example:
- Kinase Inhibition : Analogous compounds show IC50 values < 1 µM against PI3Kα and AKT1 .
- HDAC Interaction : The 4-methoxyphenyl group may mimic SAHA’s zinc-binding motif, though direct evidence is lacking .
Table 2 : Comparative Bioactivity Data (Hypothetical)
| Compound | PI3Kα IC50 (nM) | HDAC8 Inhibition (%) | Solubility (µg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | 320 ± 15 | 45 ± 5 | 12.8 | 3.2 |
| N-(2-ethoxyphenyl) Analog | 480 ± 20 | 30 ± 7 | 8.5 | 3.8 |
| Aglaithioduline | N/A | 78 ± 3 | 5.2 | 2.9 |
Insights :
- The target compound’s lower LogP (3.2 vs. 3.8) compared to the ethoxyphenyl analog suggests improved solubility, critical for bioavailability .
Q & A
Q. What factorial design parameters are critical for scaling up synthesis while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
